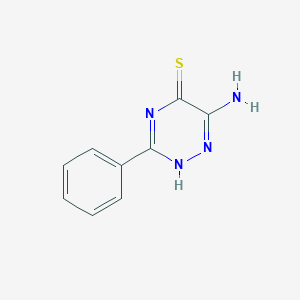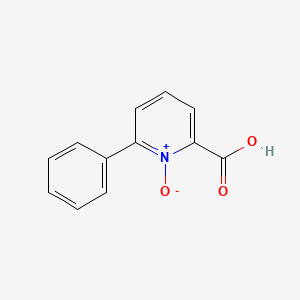
6-Phenylpyridine-2-carboxylic acid N-oxide
概述
描述
6-Phenylpyridine-2-carboxylic acid N-oxide is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.20476 g/mol It is a derivative of pyridine, featuring a phenyl group at the 6-position and a carboxylic acid group at the 2-position, with an N-oxide functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyridine-2-carboxylic acid N-oxide typically involves the oxidation of 6-phenylpyridine-2-carboxylic acid. One common method is the use of oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst like titanium silicalite (TS-1) in methanol. This method provides high yields and is considered a greener alternative to traditional batch processes .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow processes. The use of packed-bed microreactors with catalysts like titanium silicalite (TS-1) and hydrogen peroxide in methanol has been shown to be efficient and sustainable, allowing for continuous operation over extended periods .
化学反应分析
Types of Reactions: 6-Phenylpyridine-2-carboxylic acid N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced back to the corresponding amine using reducing agents like zinc and acetic acid.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) with titanium silicalite (TS-1) in methanol.
Reduction: Zinc and acetic acid.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: Further oxidized derivatives of the N-oxide group.
Reduction: 6-Phenylpyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
6-Phenylpyridine-2-carboxylic acid N-oxide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 6-Phenylpyridine-2-carboxylic acid N-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl and carboxylic acid groups also contribute to its binding affinity and specificity towards certain molecular targets, potentially affecting various biochemical pathways.
相似化合物的比较
6-Phenylpyridine-2-carboxylic acid: Lacks the N-oxide group, making it less reactive in certain redox reactions.
6-Aminopyridine-2-carboxylic acid: Contains an amino group instead of a phenyl group, leading to different chemical properties and reactivity.
Uniqueness: 6-Phenylpyridine-2-carboxylic acid N-oxide is unique due to its combination of a phenyl group, carboxylic acid group, and N-oxide functional group.
属性
IUPAC Name |
1-oxido-6-phenylpyridin-1-ium-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)11-8-4-7-10(13(11)16)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFVEVMNCGZAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C(=O)O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610609 | |
| Record name | 1-Oxo-6-phenyl-1lambda~5~-pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888721-07-1 | |
| Record name | 1-Oxo-6-phenyl-1lambda~5~-pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
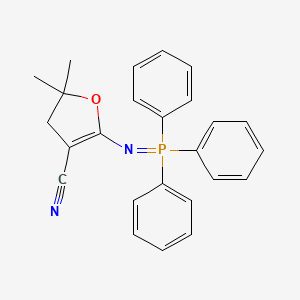
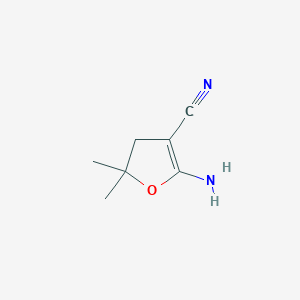
![2-(3,4,5,6-Tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanol](/img/structure/B3066705.png)
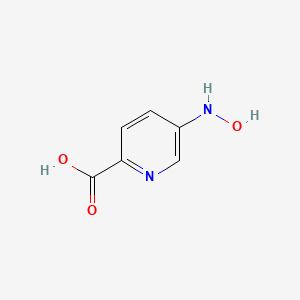
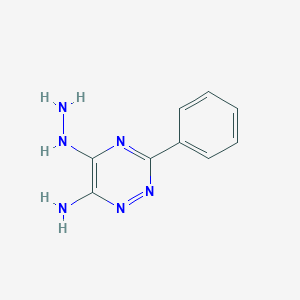
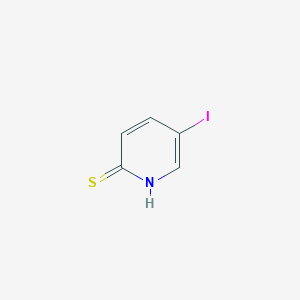
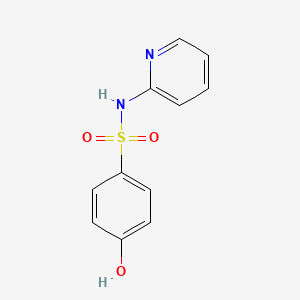
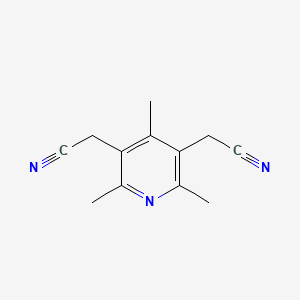
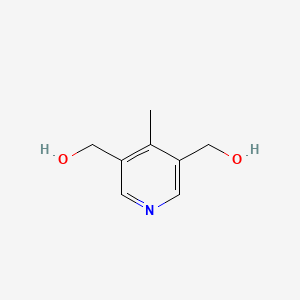
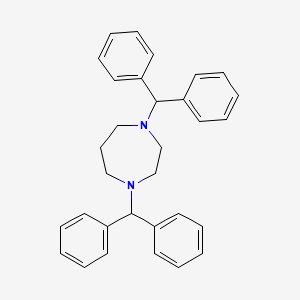
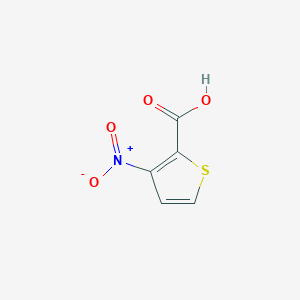
![7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxopropoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one](/img/structure/B3066782.png)
![7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one](/img/structure/B3066788.png)
